4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
This compound is a halogenated pyrrolopyrimidine derivative featuring a 7-((2-(trimethylsilyl)ethoxy)methyl) (SEM) protecting group, a 5-iodo substituent, and a 4-chloro moiety. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors like Janus kinase (JAK) inhibitors . The SEM group enhances solubility and stability during synthesis, while the 5-iodo substituent enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for functionalization .
Properties
IUPAC Name |
2-[(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClIN3OSi/c1-19(2,3)5-4-18-8-17-6-9(14)10-11(13)15-7-16-12(10)17/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYVFAKVLKYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=CN=C2Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClIN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
The iodination step employs N-iodosuccinimide (NIS) as the iodinating agent in dimethylformamide (DMF) under ambient conditions. Key parameters include:
Representative Procedure:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10.75 g, 70 mmol) and NIS (16.8 g, 75 mmol) are dissolved in 400 mL of dry DMF. The mixture is stirred in darkness for 12–18 hours. Post-reaction, excess iodine is quenched with 200 mL of saturated Na₂S₂O₃ , followed by filtration and crystallization from ethanol. This yields 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as off-white crystals (86.9% yield).
Optimization Insights:
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Reaction monitoring : Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (3:1) confirms completion.
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Purification : Double crystallization from ethanol increases purity to >99%, as verified by HPLC.
SEM Protection of the 7H-Position
SEM Group Introduction
The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions. This step protects the pyrrole nitrogen, enhancing solubility for subsequent reactions.
Stepwise Protocol:
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Base activation : Potassium carbonate (2 g, 14.6 mmol) is added to a solution of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.79 g, 7.31 mmol) in anhydrous DMF.
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SEM-Cl addition : SEM-Cl (1.35 g, 7.31 mmol) is added dropwise at 20°C.
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Reaction duration : Stirring for 6 hours ensures complete conversion.
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Workup : The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate gradient).
Yield and Characterization:
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Purity : >95% by ¹H NMR, with characteristic SEM peaks at δ 3.55 (m, 2H, -OCH₂CH₂Si-) and δ 0.90 (t, 2H, -CH₂Si-).
Comparative Analysis of Methodologies
Solvent and Base Selection
| Parameter | Iodination | SEM Protection |
|---|---|---|
| Solvent | DMF | DMF |
| Base | None | K₂CO₃ |
| Temperature | 20–25°C | 20°C |
| Reaction Time | 12–18 hours | 6 hours |
Key observations :
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DMF’s high polarity facilitates both iodination and SEM protection.
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K₂CO₃ in SEM protection deprotonates the pyrrole nitrogen, enabling nucleophilic attack on SEM-Cl.
Scalability and Industrial Considerations
Pilot-Scale Adaptations
Cost Analysis
Total synthesis cost : ~$4,270/kg, driven by SEM-Cl and precursor expenses.
Challenges and Mitigation Strategies
Regioselectivity in Iodination
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyrrolopyrimidine.
Scientific Research Applications
Drug Development
4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of drugs targeting receptor tyrosine kinases, which are critical in cancer therapies. For instance:
- Ruxolitinib : A drug used for treating myelofibrosis and polycythemia vera.
- Tofacitinib : An oral medication for rheumatoid arthritis.
These compounds have shown significant efficacy due to their ability to inhibit specific kinases involved in disease progression .
Synthesis Methodologies
The synthesis of this compound has been optimized to enhance yield and reduce by-products. Recent advancements include:
- A novel four-step synthesis process that significantly increases purity and reduces waste, making it more environmentally friendly .
- The use of directed lithiation techniques has improved the efficiency of synthesizing pyrrolo[2,3-d]pyrimidines, including the target compound .
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent biological activities. Studies have highlighted:
- Inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) : This receptor plays a crucial role in macrophage differentiation and maintenance. Inhibition can lead to potential therapies for various diseases, including cancer .
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound through a multi-step process involving selective lithiation and functionalization. The final product showed a yield of approximately 76% with high purity .
Case Study 2: Therapeutic Applications
In another investigation, compounds derived from this pyrrolo[2,3-d]pyrimidine scaffold were tested for their inhibitory effects on CSF1R. The results indicated subnanomolar potency, suggesting that these compounds could be developed into effective therapeutic agents for diseases characterized by macrophage dysregulation .
Mechanism of Action
The mechanism of action of 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and the pyrrolopyrimidine core allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at the 5-Position
Iodo vs. Benzonitrile (Compound 2, )
- Target Compound (5-Iodo) : The iodine atom facilitates metal-catalyzed cross-coupling reactions, making it versatile for introducing aryl, alkenyl, or alkynyl groups .
- However, it lacks the iodine’s utility in coupling reactions, limiting synthetic flexibility.
Iodo vs. Phenylethynyl (Compound 19, )
Substituent Effects at the 7-Position
SEM Protecting Group vs. Aryl Groups ()
- SEM Group (Target Compound) : The SEM group is acid-labile, allowing selective deprotection under mild conditions (e.g., TFA), which is critical for stepwise synthesis .
- 4-Methoxyphenyl Substituent () : Permanent aryl groups at the 7-position increase steric bulk and may hinder downstream modifications. Such derivatives are typically used in final drug candidates rather than intermediates.
Halogen Substitution at the 4-Position
Chloro vs. Amino ()
- 4-Chloro (Target Compound) : The chloro group is a leaving group, enabling nucleophilic substitution (e.g., amination) to introduce amines, a common step in kinase inhibitor synthesis .
- 4-Amino Derivatives (): Amino-substituted pyrrolopyrimidines, such as 4-amino-5-fluoro derivatives, exhibit improved enzymatic stability and bioavailability, making them potent antiviral agents .
Crystallographic and Stability Considerations
- SEM Group Impact: The SEM group in the target compound improves solubility and crystallinity compared to non-protected analogues (e.g., 7H-pyrrolo[2,3-d]pyrimidines), as seen in X-ray studies of related structures .
- Iodine vs. Smaller Halogens : The bulky iodine atom may influence molecular packing, as observed in analogues with aryl substituents (), which exhibit distinct crystal lattice interactions .
Biological Activity
4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a novel compound belonging to the pyrrolopyrimidine class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in therapeutic contexts.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : (4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
- CAS Number : 3026717-05-2
- Molecular Formula : C13H19ClIN3O2Si
- Molecular Weight : 439.76 g/mol
The structure features halogen substituents (chlorine and iodine), which are often associated with enhanced biological activity due to their ability to interact with various molecular targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyrrolopyrimidine core.
- Introduction of chlorine and iodine via halogenation.
- Incorporation of the trimethylsilyl group through silylation reactions.
This synthetic approach allows for the precise modification of the compound to enhance its efficacy and selectivity against specific biological targets .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular pathways. The presence of halogen atoms contributes to its binding affinity, potentially disrupting critical biochemical processes .
Antiparasitic Activity
Research indicates that similar pyrrolo[2,3-d]pyrimidines exhibit significant inhibitory effects against pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have shown that certain derivatives can effectively inhibit PTR1 and display antitrypanosomal activity . For instance:
- Activity against PTR1 : Compounds were tested for their ability to inhibit PTR1 with varying degrees of success, indicating a structure–activity relationship (SAR) where modifications significantly impacted efficacy.
CSF1R Inhibition
Another notable activity is the inhibition of colony-stimulating factor 1 receptor (CSF1R), which plays a role in macrophage differentiation and maintenance. Compounds derived from this class have shown subnanomolar enzymatic inhibition against CSF1R, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies have highlighted the biological efficacy of pyrrolo[2,3-d]pyrimidines:
- Study on Antiparasitic Effects :
- CSF1R Inhibition Study :
Data Summary
| Compound Name | CAS Number | Biological Target | IC50 Value |
|---|---|---|---|
| 4-Chloro-5-Iodo-Pyrrolo[2,3-d]pyrimidine | 3026717-05-2 | PTR1 | Varies by derivative |
| Pyrrolo[2,3-d]pyrimidine Analog | N/A | CSF1R | < 5 nM |
Q & A
Q. What are the key synthetic routes for preparing 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine?
Q. What is the role of the SEM protecting group in this compound?
The SEM group stabilizes the 7H-pyrrolo nitrogen during subsequent reactions (e.g., cross-coupling), preventing unwanted side reactions. It is cleavable under mild acidic conditions (e.g., TFA/H₂O) .
Advanced Research Questions
Q. How do steric and electronic effects of the iodine and SEM substituents influence reactivity in cross-coupling reactions?
- Steric Effects : The bulky SEM group at N-7 reduces accessibility for Pd-catalyzed couplings at C-5 (iodine position), requiring optimized ligands (e.g., XPhos) .
- Electronic Effects : The electron-withdrawing iodine enhances electrophilicity at C-4 (chlorine position), facilitating nucleophilic aromatic substitution (e.g., with amines) .
- Contradiction Alert : Some studies report reduced coupling efficiency due to iodine’s size, while others highlight its activation role—this depends on solvent polarity and catalyst loading .
Q. How can regioselective functionalization be achieved at C-4 vs. C-5 positions?
- C-4 (Chlorine) : Replace Cl with amines via SNAr (e.g., 4-aminophenyl derivatives, 27–86% yield) using isopropanol/HCl reflux .
- C-5 (Iodine) : Perform Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, SPhos, K₂CO₃, 70–80°C) .
- Key Challenge : Competing reactions at both positions require sequential protection/deprotection steps .
Q. What strategies address contradictions in biological activity data for kinase inhibition?
- Hypothesis : The iodine atom may alter binding affinity compared to ethyl or methyl analogs (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine inhibits EGFR/Her2 kinases ).
- Methodology :
- Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
- Compare IC₅₀ values with/without SEM group to isolate steric effects .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Stability Profile :
| Condition | Stability | Degradation Product |
|---|---|---|
| pH < 2 | Unstable | SEM cleavage → 7H-pyrrolo core |
| pH 7–9 | Stable | No degradation (24h, RT) |
| >80°C | Decomposes | Iodine loss → 5-H byproduct |
- Recommendation : Store at –20°C under inert gas and avoid prolonged heating in solution.
Methodological Recommendations
Q. What computational tools predict synthetic feasibility and retrosynthetic pathways?
- Use AI-driven platforms (e.g., Reaxys/Pistachio) to identify optimal routes .
- Key parameters: Atom economy (>60%), step count (<5), and compatibility with halogenated intermediates .
Q. How to resolve NMR signal overlap in derivatives with multiple substituents?
Q. What are the best practices for scaling up synthesis while maintaining yield?
- Lab-Scale : 0.5–1.0 mmol reactions in DMF or NMP with Cs₂CO₃ .
- Pilot-Scale : Switch to flow chemistry for iodination (improves heat dissipation and reduces side reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
